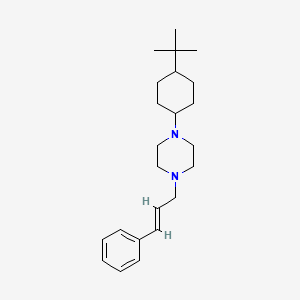![molecular formula C13H18Br2N2O B3743213 2,4-dibromo-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B3743213.png)
2,4-dibromo-6-[(4-ethyl-1-piperazinyl)methyl]phenol
Overview
Description
2,4-dibromo-6-[(4-ethyl-1-piperazinyl)methyl]phenol is a chemical compound that has been widely studied for its potential use in scientific research. It is commonly referred to as DEET, which is an acronym for its chemical name. DEET is a colorless to yellowish oily liquid that has a slightly sweet odor. It was first synthesized in 1953 by the United States Department of Agriculture and has since been used as an insect repellent.
Mechanism of Action
The exact mechanism of action of DEET is not fully understood. It is believed that DEET interferes with the insects' ability to detect human skin by disrupting their olfactory system. DEET may also interfere with the insects' ability to detect carbon dioxide, which is a key signal for host-seeking behavior.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in mammals. It is rapidly absorbed through the skin and metabolized in the liver. DEET does not accumulate in the body and is excreted primarily in the urine. DEET has been shown to have a low potential for causing skin irritation or sensitization.
Advantages and Limitations for Lab Experiments
DEET has several advantages for use in laboratory experiments. It is readily available and inexpensive. It is also easy to handle and store. DEET has a wide range of insect repellent activity and is effective against many different species of insects. However, DEET has some limitations for use in laboratory experiments. It has a relatively short half-life and may require frequent reapplication. DEET may also interfere with certain biochemical assays.
Future Directions
There are several future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and have fewer side effects than DEET. Another area of research is the investigation of the mechanism of action of DEET and the development of new insecticides that target the olfactory system of insects. Additionally, research is needed to better understand the environmental impact of DEET and its metabolites.
Scientific Research Applications
DEET has been extensively studied for its insect repellent properties. It is effective against a wide range of insects including mosquitoes, ticks, and flies. DEET works by interfering with the insects' ability to detect human skin. It has been shown to be safe for use on human skin and is the most commonly used insect repellent worldwide.
properties
IUPAC Name |
2,4-dibromo-6-[(4-ethylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O/c1-2-16-3-5-17(6-4-16)9-10-7-11(14)8-12(15)13(10)18/h7-8,18H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCBGCQORJMSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1-ethyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3743130.png)
![2'-[(benzylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B3743136.png)
![N-[3-(benzoylamino)phenyl]-1-naphthamide](/img/structure/B3743141.png)

![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3743155.png)

![diethyl 4,4'-[(5-amino-6-methyl-2,4-pyrimidinediyl)diimino]dibenzoate](/img/structure/B3743185.png)

![4-benzyl-1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine](/img/structure/B3743198.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3743203.png)
![N,N-dimethyl-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-propen-1-yl)aniline](/img/structure/B3743205.png)

![2-{[benzyl(ethyl)amino]methyl}-4,6-dibromophenol](/img/structure/B3743215.png)
